10-Hydroxyyohimbine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxyyohimbine is a biochemical.
Scientific Research Applications
Preparation and Characterization
- Hydroxylation in Superacidic Media : 10-Hydroxyyohimbine and its counterpart, 11-hydroxyyohimbine, are prepared through hydroxylation in superacidic conditions, offering a method for producing human metabolites of yohimbine (Duflos et al., 2001).
Drug Delivery and Anticancer Applications
- Nanocrystal Preparation for Anticancer Drugs : this compound can be used to develop nanocrystals for drug delivery, enhancing its anticancer efficacy and drug accumulation in tumors (Yang et al., 2016).
- Enhancing Fear Extinction in Clinical Applications : Yohimbine hydrochloride, a related compound, shows potential in enhancing fear extinction in phobic participants, indicating its use in cognitive enhancers for clinical applications (Powers et al., 2009).
Chemical Synthesis and Molecular Interaction
- Synthesis of Substituted Yohimbine : The synthesis of novel 7β-substituted yohimbine and related compounds demonstrates the chemical manipulation and potential pharmaceutical applications of this compound (Yoshino et al., 2008).
Fungal Production and Pharmacology
- Endophytic Fungal Production : Certain fungal strains can produce this compound, indicating its potential for sustainable pharmacological production (Shweta et al., 2010).
- Electrochemical Sensing Platform : It's used in developing sensitive electrochemical sensing platforms, suggesting its role in biomedical diagnostics and drug monitoring (Ye et al., 2018).
Microbial Bioconversion
- Microbial Bioconversion Studies : Research into the microbial metabolism of yohimbine has revealed the production of related compounds like this compound, underscoring its biotechnological potential (Sary & Orabi, 2012).
Macromolecule Conjugation for Antitumor Use
- Macromolecule Conjugation for Antitumor Effectiveness : Studies on hydroxyethyl starch-10-hydroxy camptothecin conjugates indicate enhanced antitumor efficacy, showcasing its applicability in cancer treatment (Li et al., 2016).
Neuropharmacology
- Impact on Motor Activity and Neurotransmitter Turnover : Yohimbine, a related compound, affects motor activity and neurotransmitter dynamics, suggesting a role in neurological studies and treatments (Andén et al., 2005).
Chemically Stable Nanosuspensions
- Development of Chemically Stable Nanosuspensions : Research into creating nanosuspensions of this compound enhances its stability and application in medical formulations (Pu et al., 2009).
Therapeutic Monitoring and Pharmacokinetics
- Salivary Monohydroxycarbamazepine Monitoring : Investigating the use of salivary concentrations for therapeutic monitoring of related compounds, demonstrating its potential in clinical drug monitoring (Miles et al., 2004).
Liposome Complexes for Cancer Treatment
- Pharmacokinetics of Liposome Complexes : The pharmacokinetic study of 10-Hydroxycamptothecin-tetrandrine liposome complexes highlights its improved bioavailability and potential in cancer therapy (Shuang et al., 2019).
Properties
CAS No. |
41928-02-3 |
---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (1S,15R,18S,19R,20S)-7,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-27-21(26)19-14-9-17-20-13(15-8-12(24)3-4-16(15)22-20)6-7-23(17)10-11(14)2-5-18(19)25/h3-4,8,11,14,17-19,22,24-25H,2,5-7,9-10H2,1H3/t11-,14-,17-,18-,19+/m0/s1 |
InChI Key |
XKJJSWXADRRQKQ-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=C(N4)C=CC(=C5)O)O |
SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=CC(=C5)O)O |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=CC(=C5)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10-Hydroxyyohimbine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.